Ortho-Chloro Substitution vs. Non-Halogenated PD Analog
The target compound contains a chlorine atom at the 4-position of the phenoxy ring (ortho to the dihydrouracil attachment), a substituent absent in the widely used cereblon ligand PD 4'-oxyacetic acid (CAS 2633633-12-0) . This structural difference introduces a steric and electronic perturbation that can modulate cereblon binding and linker attachment geometry [1]. While PD 4'-oxyacetic acid is employed as a generic PD-based building block, the chlorinated variant offers a distinct chemical handle for SAR exploration [1].
| Evidence Dimension | Presence of halogen substituent on phenyl ring |
|---|---|
| Target Compound Data | Chlorine at position 4 (ortho to dihydrouracil); molecular weight 298.68 g/mol |
| Comparator Or Baseline | PD 4'-oxyacetic acid (CAS 2633633-12-0): no halogen substituent; molecular weight 264.24 g/mol |
| Quantified Difference | Molecular weight difference of +34.44 g/mol; one chlorine atom (35.45 g/mol) introduced |
| Conditions | Structural comparison based on validated CAS registry entries and vendor specifications |
Why This Matters
The chlorine atom provides a distinct vector for modulating cereblon binding interactions and downstream PROTAC ternary complex formation, enabling SAR studies not possible with the unsubstituted parent compound.
- [1] Jarusiewicz JA, Yoshimura S, Mayasundari A, et al. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. ACS Med Chem Lett. 2023;14(2):141-145. View Source
